
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde is a chemical compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol . This compound features a benzaldehyde group attached to a pyridine ring, which is substituted with a chloro and a methoxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde typically involves the reaction of 2-chloro-3-(methoxymethyl)pyridine with benzaldehyde under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and are carried out in polar solvents.
Major Products Formed
Oxidation: 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzoic acid.
Reduction: 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the chloro and methoxymethyl groups.
(4-Chloro-pyridin-2-yl)-methanol: Contains a chloro and hydroxymethyl group but lacks the benzaldehyde moiety.
4-(Pyridin-3-yl)benzaldehyde: Similar structure but with the pyridine ring substituted at a different position.
Uniqueness
4-(2-Chloro-3-(methoxymethyl)pyridin-4-yl)benzaldehyde is unique due to the presence of both chloro and methoxymethyl groups on the pyridine ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-[2-chloro-3-(methoxymethyl)pyridin-4-yl]benzaldehyde |
InChI |
InChI=1S/C14H12ClNO2/c1-18-9-13-12(6-7-16-14(13)15)11-4-2-10(8-17)3-5-11/h2-8H,9H2,1H3 |
InChI Key |
AEBDPEGMCJTWSM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CN=C1Cl)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


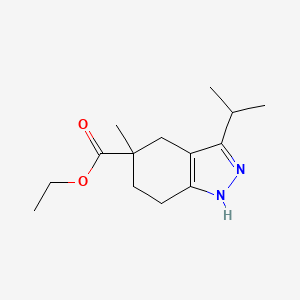
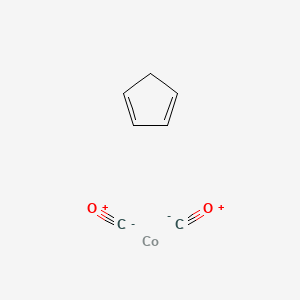
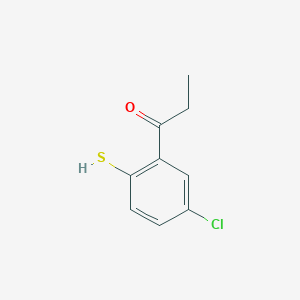

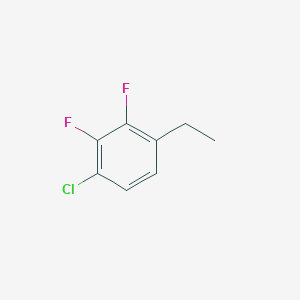

![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)

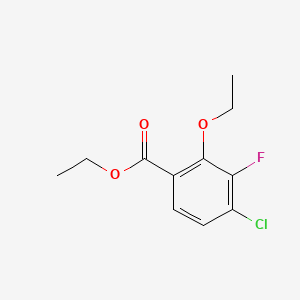
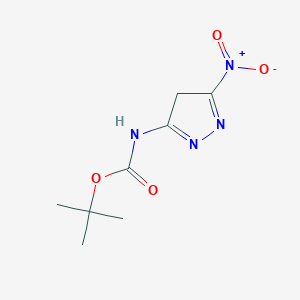

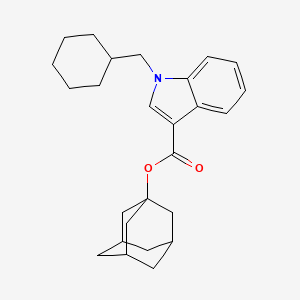

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
